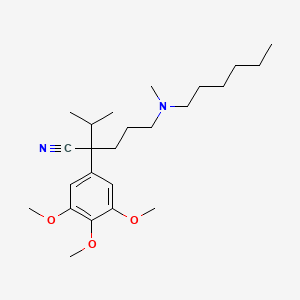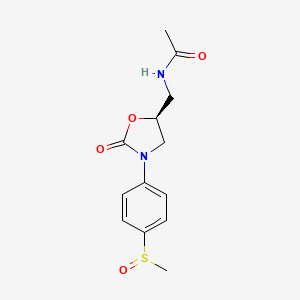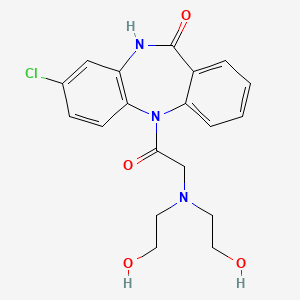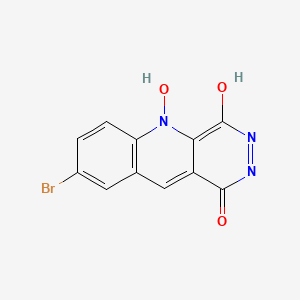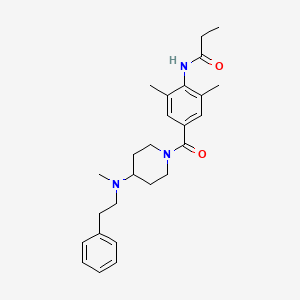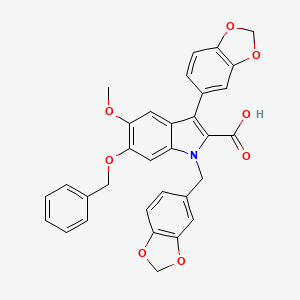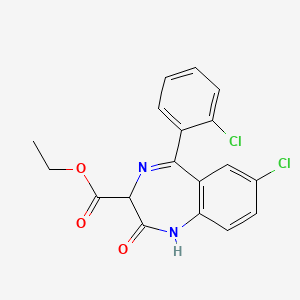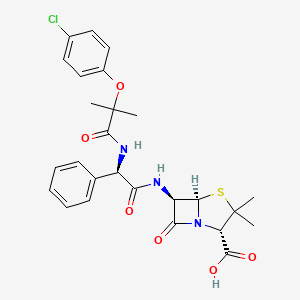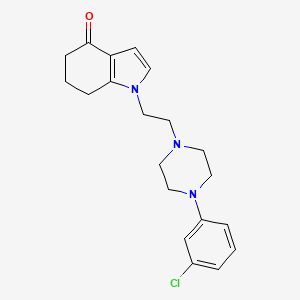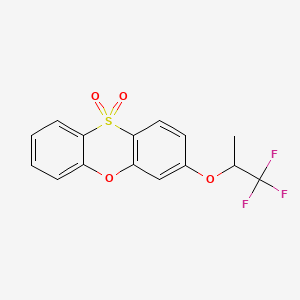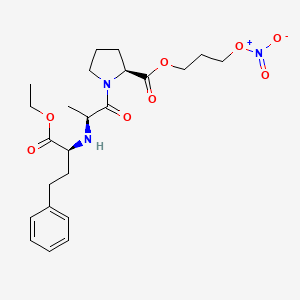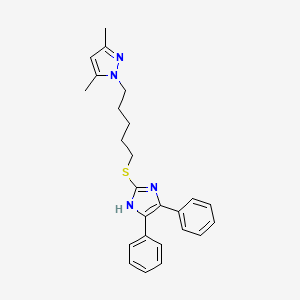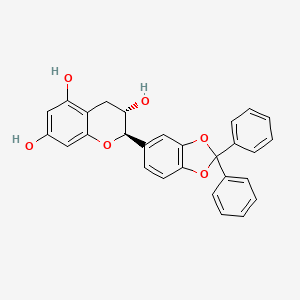![molecular formula C19H13ClF3N3O3 B1663378 5'-chloro-7'-methyl-1'-[[3-(trifluoromethyl)phenyl]methyl]spiro[imidazolidine-5,3'-indole]-2,2',4-trione CAS No. 946080-23-5](/img/structure/B1663378.png)
5'-chloro-7'-methyl-1'-[[3-(trifluoromethyl)phenyl]methyl]spiro[imidazolidine-5,3'-indole]-2,2',4-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AZD1386 is a synthetic organic compound developed by AstraZeneca. It is an orally available antagonist of the transient receptor potential vanilloid-1 (TRPV1) channel, which is known for its sensitivity to capsaicin, heat, and low pH . AZD1386 acts as a competitive antagonist at the capsaicin binding site of the TRPV1 channel .
Preparation Methods
The synthesis of AZD1386 involves several steps, including the formation of the spiro[indole-imidazolidine] core structureThe reaction conditions often involve the use of strong bases and high temperatures to facilitate the formation of the spiro ring system . Industrial production methods for AZD1386 are not extensively documented, but they likely involve optimization of the synthetic route to ensure high yield and purity.
Chemical Reactions Analysis
AZD1386 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.
Substitution: AZD1386 can undergo substitution reactions, particularly at the aromatic rings, to introduce different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
AZD1386 has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain. It has been investigated in clinical trials for its efficacy in reducing pain in conditions such as osteoarthritis and gastroesophageal reflux disease . The compound’s ability to block the TRPV1 channel makes it a promising candidate for managing pain associated with inflammation and nerve damage . Additionally, AZD1386 has been explored for its potential use in treating other conditions involving TRPV1 activation, such as neuropathic pain .
Mechanism of Action
AZD1386 exerts its effects by competitively binding to the capsaicin binding site on the TRPV1 channel, thereby inhibiting the channel’s activation by capsaicin, heat, and low pH . This inhibition reduces the nociceptive activity of the TRPV1 channel, which is involved in the sensation of pain, particularly in inflammatory conditions . The molecular targets of AZD1386 include the TRPV1 channel, and its action involves blocking the influx of cations through the channel, thereby reducing neuronal excitability and pain perception .
Comparison with Similar Compounds
AZD1386 is unique among TRPV1 antagonists due to its specific binding affinity and oral bioavailability. Similar compounds include:
BCTC: A TRPV1 antagonist developed by Pardue Pharma.
A-784168 and A-425619: TRPV1 antagonists developed by Abbott.
GRC-6211: A TRPV1 antagonist developed by Glenmark.
ABT-102 and ABT-116: TRPV1 antagonists developed by Abbott.
JNJ-39729209: A TRPV1 antagonist developed by Janssen. These compounds share the common mechanism of TRPV1 antagonism but differ in their chemical structures, binding affinities, and pharmacokinetic properties.
Properties
CAS No. |
946080-23-5 |
|---|---|
Molecular Formula |
C19H13ClF3N3O3 |
Molecular Weight |
423.8 g/mol |
IUPAC Name |
5'-chloro-7'-methyl-1'-[[3-(trifluoromethyl)phenyl]methyl]spiro[imidazolidine-5,3'-indole]-2,2',4-trione |
InChI |
InChI=1S/C19H13ClF3N3O3/c1-9-5-12(20)7-13-14(9)26(16(28)18(13)15(27)24-17(29)25-18)8-10-3-2-4-11(6-10)19(21,22)23/h2-7H,8H2,1H3,(H2,24,25,27,29) |
InChI Key |
DXDVSYALLVVBOV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC2=C1N(C(=O)C23C(=O)NC(=O)N3)CC4=CC(=CC=C4)C(F)(F)F)Cl |
Canonical SMILES |
CC1=CC(=CC2=C1N(C(=O)C23C(=O)NC(=O)N3)CC4=CC(=CC=C4)C(F)(F)F)Cl |
Synonyms |
5'-Chloro-7'-methyl-1'-[[3-(trifluoromethyl)phenyl]methyl]-spiro[imidazolidine-4,3'-[3H]indole]-2,2',5(1'H)-trione |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


